2-bromo-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
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Description
The compound “2-bromo-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a complex organic molecule. It contains a pyrazolo[3,4-b]quinoline core, which is a tricyclic system with a pyrazole ring fused to a quinoline . The molecule also has a benzamide group attached to the pyrazoloquinoline core via a bromine atom .
Molecular Structure Analysis
The molecular formula of this compound is C21H19BrN4O, with an average mass of 423.306 Da and a monoisotopic mass of 422.074219 Da . The exact three-dimensional structure would need to be determined experimentally, typically through techniques like X-ray crystallography.Mechanism of Action
Target of Action
It’s worth noting that compounds with a similar pyrazolo[3,4-b]quinoline structure have been found to interact with tropomyosin receptor kinases (trks) . TRKs, including TRKA, TRKB, and TRKC, belong to the receptor tyrosine kinase (RTK) family .
Mode of Action
Trks, which are potential targets, are known to interact with endogenous ligands . For instance, TRKA mainly combines with nerve growth factor (NGF), while TRKB is mainly activated by brain-derived neurotrophic factor (BDNF) and TRKC is activated by neurotrophin-3 (NT-3) . Once activated, the intramembrane kinase domain is phosphorylated, triggering downstream signal transduction pathways .
Biochemical Pathways
Upon activation, TRKs trigger downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Result of Action
The activation of trks and the subsequent triggering of downstream pathways can lead to cell proliferation, differentiation, and survival .
Properties
IUPAC Name |
2-bromo-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O/c1-3-11-26-20-16(12-14-8-6-7-13(2)18(14)23-20)19(25-26)24-21(27)15-9-4-5-10-17(15)22/h4-10,12H,3,11H2,1-2H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRJWYBROGLFFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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